N-(2-bromo-4-metilfenil)-3-metoxibenzamida

Descripción general

Descripción

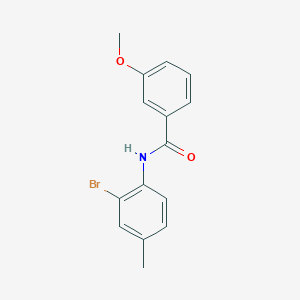

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, along with a methoxy group on the benzamide moiety

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide has gained attention as a lead compound in drug discovery due to its potential biological activities. Compounds with similar structures have shown promise in targeting various diseases, particularly cancers and neurodegenerative disorders.

Case Studies

- Cancer Treatment : Research indicates that related compounds can effectively inhibit the growth of various cancer cell lines, including breast and lung cancers. For instance, a study demonstrated that a structural analog exhibited significant anti-proliferative effects on breast cancer cells by inducing apoptosis through kinase inhibition .

- Neurodegenerative Disorders : Another study highlighted the potential of similar compounds in treating Alzheimer's disease by modulating kinase activity linked to neuroinflammation and neuronal death .

Chemical Synthesis

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is utilized as a reagent in organic synthesis, particularly in the development of complex molecules.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Amidation Reactions : The reaction between 2-bromo-4-methylphenylamine and 3-methoxybenzoic acid under acidic conditions.

- Cross-Coupling Reactions : Utilizing Suzuki or Heck coupling methods to introduce various substituents that enhance biological activity.

Analytical Chemistry

This compound is also employed in analytical techniques for the separation and identification of similar compounds.

High-Performance Liquid Chromatography (HPLC)

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide can be analyzed using HPLC methods, which are essential for assessing purity and concentration in pharmaceutical formulations. The method involves:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-3-methoxybenzamide typically involves the reaction of 2-bromo-4-methylaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-bromo-4-methylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products:

Substitution: Formation of N-(2-substituted-4-methylphenyl)-3-methoxybenzamide derivatives.

Oxidation: Formation of N-(2-bromo-4-methylphenyl)-3-hydroxybenzamide.

Reduction: Formation of N-(2-bromo-4-methylphenyl)-3-methoxybenzylamine.

Mecanismo De Acción

The mechanism of action of N-(2-bromo-4-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

- N-(2-iodo-4-methylphenyl)-3-methoxybenzamide

- N-(2-bromo-4-methylphenyl)-3-phenylpropanamide

Comparison: N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is unique due to the presence of both a bromine atom and a methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, such as N-(2-iodo-4-methylphenyl)-3-methoxybenzamide, the bromine atom provides different electronic and steric properties, potentially leading to distinct biological activities and applications.

Actividad Biológica

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide features a bromine atom and a methoxy group attached to a phenyl ring, which significantly influences its chemical behavior and biological activities. Its molecular formula is CHBrNO.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 271.1 g/mol |

| Melting Point | Data not available |

| Solubility | Soluble in organic solvents |

The mechanism of action for N-(2-bromo-4-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. This compound may act by modulating the activity of these targets, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. For instance, it has been investigated for its role as a ligand in receptor binding studies, which suggests its utility in drug design and development.

Biological Activities

Research indicates that N-(2-bromo-4-methylphenyl)-3-methoxybenzamide exhibits various biological activities:

- Antitumor Activity : This compound has shown potential as an antitumor agent, with studies indicating inhibitory effects on tumor cell proliferation. The presence of the bromine atom may enhance its lipophilicity, facilitating better cellular uptake and activity against cancer cells.

- Dopamine Receptor Ligand : It has also been explored as a ligand for dopamine receptors, suggesting potential applications in treating neurological disorders.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exert anti-inflammatory effects, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Results

- Antiproliferative Activity : In vitro studies have demonstrated that N-(2-bromo-4-methylphenyl)-3-methoxybenzamide exhibits significant antiproliferative activity against various cancer cell lines. For example, it was found to have an IC value indicating effective inhibition of cell growth at low concentrations .

- Receptor Binding Studies : Investigations into the binding affinity of this compound for specific receptors have shown promising results, indicating its potential as a therapeutic agent in receptor-targeted therapies.

- Comparison with Analogous Compounds : Comparative studies with similar compounds such as N-(2-iodo-4-methylphenyl)-3-methoxybenzamide reveal that the bromine substituent alters the electronic properties and biological activity, highlighting the importance of substituent choice in drug design.

Propiedades

IUPAC Name |

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-10-6-7-14(13(16)8-10)17-15(18)11-4-3-5-12(9-11)19-2/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKOJORDYWUIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357928 | |

| Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353782-91-9 | |

| Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.